N-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-[(4-Chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative featuring dual aromatic substitutions: a 4-chlorobenzyl group at the N1-position and a 3-fluorobenzyl group at the carboxamide nitrogen. Its synthesis likely follows routes similar to those described for related pyridazinones, involving coupling agents like HATU and DIPEA in polar aprotic solvents such as DMF .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2/c20-15-6-4-13(5-7-15)11-22-19(26)17-8-9-18(25)24(23-17)12-14-2-1-3-16(21)10-14/h1-10H,11-12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZSPWGGCUVZOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution Reactions: The chlorobenzyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions.
Amidation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where pyridazine derivatives have shown efficacy.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving pyridazine derivatives.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Structure and Activity
The target compound’s substituents distinguish it from analogues in key ways:
Key Observations :
- Aromatic Substitutions : The 4-Cl and 3-F benzyl groups in the target compound may enhance hydrophobic interactions and halogen bonding compared to BG16008’s furylmethyl group, which introduces heteroaromaticity but reduced lipophilicity .
- Electron-Withdrawing Groups (EWGs) : The 3-F substituent (meta position) likely contributes to dipole interactions, whereas para-substituted EWGs (e.g., 4-Cl in ) may alter steric bulk and solubility .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight: The target compound (~375 g/mol) falls within the acceptable range for drug-like molecules, comparable to ’s morpholinoethyl derivative (375.85 g/mol) .
- Solubility: The absence of polar groups (e.g., morpholinoethyl in ) may reduce aqueous solubility compared to analogues with hydrophilic substitutions .
Biological Activity
N-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential pharmacological applications. This detailed article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The compound features a pyridazine core with substituents that enhance its biological activity. Its structural formula can be represented as follows:
This structure includes:
- A 4-chlorophenyl group
- A 3-fluorophenyl group
- A carboxamide functional group
Research indicates that compounds with similar structures often interact with various biological targets. The mechanisms of action may include:
- Enzyme inhibition : Many pyridazine derivatives act as inhibitors for enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in neurodegenerative diseases and bacterial infections respectively.
- Antimicrobial activity : The presence of halogenated phenyl groups often correlates with enhanced antibacterial properties.
Antimicrobial Properties
Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a related study reported moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis with IC50 values indicating effective inhibition .
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 2.14 ± 0.003 |
| Compound B | Bacillus subtilis | 0.63 ± 0.001 |
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : Compounds in this class have shown promising results in inhibiting AChE, which is vital for treating Alzheimer's disease.
- Urease Inhibition : The compound demonstrated strong urease inhibitory activity, which could be beneficial in treating infections caused by urease-producing bacteria.
Case Studies
- Antibacterial Efficacy : In a comparative study, this compound was tested against various bacterial strains. Results indicated that the compound exhibited significant growth inhibition at concentrations lower than those required for traditional antibiotics.
- Neuroprotective Effects : Another study assessed the neuroprotective potential of similar compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and enhance cognitive function in animal models.
Q & A
Q. What are the optimized synthesis routes for this compound, and how can researchers minimize side reactions?
Methodological Answer:
- Step 1 : Condensation reactions to form the pyridazine core, followed by substitution to introduce the 4-chlorobenzyl and 3-fluorobenzyl groups .
- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to reduce competing pathways. For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
- Step 3 : Monitor purity via TLC/HPLC at each step. Use column chromatography or recrystallization to isolate intermediates .
Q. How should researchers characterize the compound’s structure and confirm regioselectivity?
Methodological Answer:
- NMR Analysis : Use - and -NMR to verify substituent positions. For example, the dihydropyridazine protons (δ 5.5–6.5 ppm) confirm ring saturation .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., expected [M+H]+ for CHClFNO: 404.09) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., benzyl group orientation) .
Q. What key physicochemical properties must be determined for experimental design?
Methodological Answer:
- Solubility : Test in DMSO (commonly used for biological assays) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectrophotometry .
- Melting Point : Differential Scanning Calorimetry (DSC) provides precise measurements (e.g., 180–185°C range typical for dihydropyridazines) .
- Stability : Conduct accelerated degradation studies under oxidative (HO), reductive (NaBH), and hydrolytic (pH 1–13) conditions .
Advanced Research Questions
Q. How can computational methods accelerate reaction optimization for derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in substitution reactions .
- Machine Learning : Train models on existing reaction data (yield, solvent, temperature) to predict optimal conditions for novel analogs .
- In Silico Screening : Dock the compound into target proteins (e.g., kinases) to prioritize derivatives for synthesis .
Q. What strategies are effective for resolving contradictions in biological activity data?
Methodological Answer:
- Dose-Response Curves : Perform triplicate assays (e.g., IC measurements) to distinguish true activity from experimental noise .
- Off-Target Profiling : Use proteome-wide screens (e.g., thermal shift assays) to identify non-specific binding .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., cell line variability, assay pH) causing discrepancies .
Q. How can structure-activity relationship (SAR) studies be structured for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with halogen substitutions (e.g., Br instead of Cl) to assess electronic effects on bioactivity .
- Side Chain Variations : Replace benzyl groups with alkyl/heteroaryl moieties to probe steric tolerance .
- Biological Validation : Test analogs against a panel of targets (e.g., cancer cell lines, bacterial strains) to map pharmacophore requirements .
Q. What advanced techniques assess the compound’s stability under physiological conditions?
Methodological Answer:
- LC-MS Metabolite Profiling : Incubate with liver microsomes to identify oxidative metabolites (e.g., hydroxylation at the pyridazine ring) .
- Plasma Stability Assays : Monitor degradation in human plasma over 24 hours at 37°C .
- Crystallinity Analysis : Compare amorphous vs. crystalline forms via PXRD to evaluate shelf-life implications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
